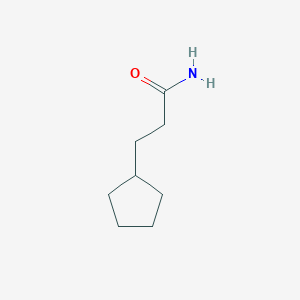
3-Cyclopentylpropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylpropionamide is an organic compound with the molecular formula C8H15NO. It is a derivative of propionamide, where a cyclopentyl group is attached to the third carbon of the propionamide chain.
科学的研究の応用
3-Cyclopentylpropionamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: Used as a building block in the synthesis of polymers and advanced materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpropionamide typically involves the reaction of cyclopentylmagnesium bromide with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired amide. The reaction conditions generally include:
Cyclopentylmagnesium bromide: Prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether.
Acrylonitrile: Reacted with cyclopentylmagnesium bromide to form the corresponding nitrile.
Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
3-Cyclopentylpropionamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form corresponding amines.
Substitution: Can undergo nucleophilic substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Cyclopentylpropionic acid.
Reduction: Cyclopentylpropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
作用機序
The mechanism of action of 3-Cyclopentylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
類似化合物との比較
Similar Compounds
Cyclopentylamine: Similar structure but lacks the amide group.
Cyclopentylpropionic acid: Oxidized form of 3-Cyclopentylpropionamide.
Cyclopentylpropylamine: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl group and the amide functional group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJJWOCROUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
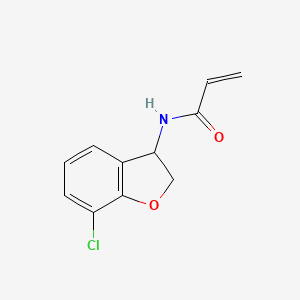
![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)
![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)
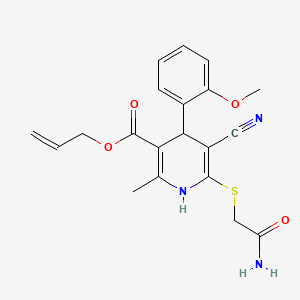

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2703429.png)
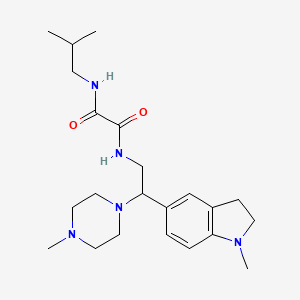
![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide](/img/structure/B2703434.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2703435.png)
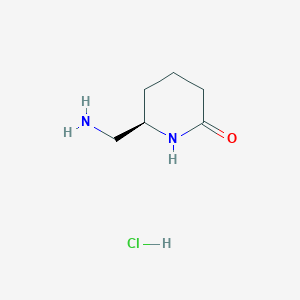
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)
